

# Non-Clinical Safety Profile of Fosaprepitant: A Technical Guide

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#### Introduction

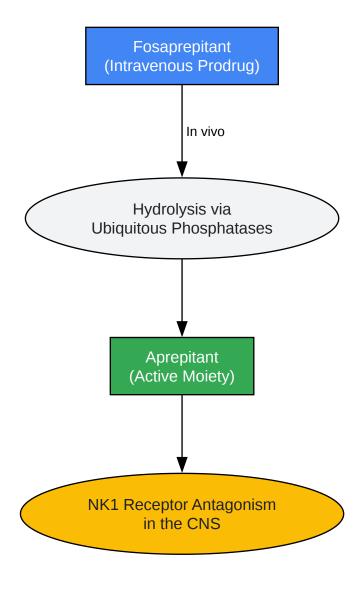
**Fosaprepitant** is a water-soluble N-phosphoryl derivative and prodrug of aprepitant, a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[1][2] Administered intravenously, **fosaprepitant** is rapidly and extensively converted to its active form, aprepitant, by ubiquitous phosphatases.[3] Its mechanism of action involves blocking substance P activity in the central nervous system, making it a key component in the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[4]

This technical guide provides an in-depth summary of the non-clinical safety profile of **fosaprepitant**. The comprehensive evaluation of its safety relies on data from studies conducted on both **fosaprepitant** and its active moiety, aprepitant, as recommended by regulatory agencies. The findings from these studies indicate a well-characterized and favorable non-clinical safety profile, supporting its clinical use.

# **Pharmacological Conversion**

Following intravenous administration, **fosaprepitant** undergoes rapid and near-complete metabolic conversion to aprepitant. This biotransformation is a critical step for its pharmacological activity.





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Caption: Metabolic conversion of **fosaprepitant** to aprepitant.

# **Toxicology Profile**

A comprehensive set of non-clinical studies was conducted to evaluate the toxicological profile of **fosaprepitant** and aprepitant, covering single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

#### **Single- and Repeat-Dose Toxicity**

General toxicology studies, including single-dose and repeat-dose intravenous administration in animals, did not reveal any significant safety concerns for **fosaprepitant**. The toxicity profile



is primarily attributed to the active moiety, aprepitant.

One specific study evaluated the excipient dimeglumine, which is part of the **fosaprepitant** dimeglumine formulation.

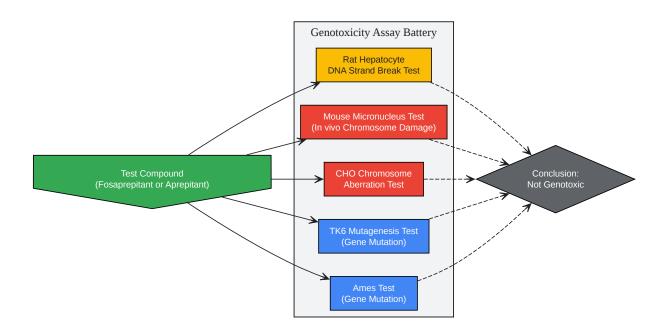
| Study Type                             | Species | Route of<br>Administration | Duration | Key Finding  |
|--|---------|----------------------------|----------|--|
| Repeat-Dose<br>Toxicity<br>(Excipient) | Rat     | Intravenous                | 4-week   | The No-Observed-Adverse-Effect Level (NOAEL) for dimeglumine was 118 mg/kg/day, which is 42 times higher than the equivalent human exposure from a single 150 mg dose. |

Experimental Protocol: Repeat-Dose Toxicity The study was conducted in rats administered dimeglumine intravenously for 4 consecutive weeks. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology, coagulation, and serum chemistry), and gross and microscopic pathology. The NOAEL was established based on the absence of any treatment-related adverse findings at the specified dose.

### Genotoxicity

A standard battery of in vitro and in vivo genotoxicity assays was conducted for both **fosaprepitant** and aprepitant. The results consistently demonstrated that neither compound possesses genotoxic or mutagenic potential.





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Caption: Workflow for genotoxicity assessment of fosaprepitant.



| Assay Type                      | Test System                                   | Agent(s) Tested              | Result          |
|---------------------------------|---|------------------------------|-----------------|
| Bacterial Reverse               | S. typhimurium, E. coli                       | Fosaprepitant,               | Non-mutagenic   |
| Mutation                        | (Ames test)                                   | Aprepitant                   |                 |
| Mammalian Cell Gene<br>Mutation | Human<br>Lymphoblastoid Cells<br>(TK6)        | Fosaprepitant,<br>Aprepitant | Non-mutagenic   |
| In Vitro Chromosomal            | Chinese Hamster                               | Fosaprepitant,               | Non-clastogenic |
| Aberration                      | Ovary (CHO) Cells                             | Aprepitant                   |                 |
| In Vivo Chromosomal             | Mouse Bone Marrow                             | Fosaprepitant,               | Non-clastogenic |
| Damage                          | (Micronucleus Test)                           | Aprepitant                   |                 |
| DNA Damage                      | Rat Hepatocytes<br>(DNA Strand Break<br>Test) | Fosaprepitant,<br>Aprepitant | No DNA damage   |

Experimental Protocols: Genotoxicity Assays

- Ames Test: This bacterial reverse mutation assay used various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts) with and without metabolic activation.
- TK6 Mutagenesis Test: This in vitro mammalian cell mutation assay used human lymphoblastoid cells to assess for mutations at the thymidine kinase (TK) locus.
- Chinese Hamster Ovary (CHO) Cell Chromosome Aberration Test: This in vitro cytogenetic
  test evaluated the potential of the compounds to induce structural chromosomal aberrations
  in CHO cells.
- Mouse Micronucleus Test: This in vivo assay assessed chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.
- Rat Hepatocyte DNA Strand Break Test: This assay evaluated the potential of the compounds to induce DNA damage (strand breaks) in primary rat hepatocytes.



## Carcinogenicity

Carcinogenicity studies were not conducted with **fosaprepitant**; however, 2-year oral bioassays were performed with the active moiety, aprepitant, in both rats and mice.



| Species | Sex    | Duration | Agent      | Dose<br>Levels<br>(mg/kg/day<br>or twice<br>daily) | Findings  |
|---------|--------|----------|------------|--|---|
| Rat     | Female | 2-year   | Aprepitant | 5 to 1000<br>mg/kg twice<br>daily                  | Hepatocellula r adenomas observed. At higher doses (125 to 1000 mg/kg), hepatocellula r carcinomas and thyroid follicular cell adenomas were also seen. |
| Mouse   | Male   | 2-year   | Aprepitant | 2.5 to 2000<br>mg/kg/day                           | Skin fibrosarcoma s were produced at 125 and 500 mg/kg/day. The highest dose resulted in systemic exposure approximatel y twice the human exposure.     |

Experimental Protocol: Carcinogenicity Bioassays Long-term (2-year) studies were conducted in rats and mice to assess the carcinogenic potential of aprepitant. The drug was administered



orally via the diet or gavage. The studies included comprehensive evaluation of clinical signs, body weight, survival, and extensive histopathological examination of tissues from all animals.

## **Reproductive and Developmental Toxicity**

A full panel of reproductive and developmental toxicity studies was conducted. The highest systemic exposures to aprepitant were achieved through oral administration. The results showed no adverse effects on male or female fertility, or on fetal development.



| Study Type                          | Species | Agent      | Key Findings   |
|-------------------------------------|---------|------------|--|
| Fertility & General<br>Reproduction | Rat     | Aprepitant | No effects on fertility or general reproductive performance in males or females at doses up to 1000 mg/kg twice daily.                                   |
| Embryo-fetal<br>Development         | Rat     | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.6 times the human exposure at the recommended human dose (RHD). |
| Embryo-fetal<br>Development         | Rabbit  | Aprepitant | Not teratogenic and did not cause any embryo-fetal toxicity at exposures approximately 1.4 times the human exposure at the RHD.                          |
| Pre- and Post-natal<br>Development  | Rat     | Aprepitant | No adverse effects on pre- and post-natal development were observed.   |

Experimental Protocols: Reproductive Toxicity

• Fertility Study (Rat): Male and female rats were administered oral aprepitant prior to and during the mating period, and females were dosed through gestation and lactation to assess effects on reproductive function and early development.



- Embryo-fetal Development Studies (Rat & Rabbit): Pregnant animals were administered oral
  aprepitant during the period of organogenesis. Fetuses were examined for external, visceral,
  and skeletal malformations and variations.
- Pre- and Post-natal Development Study (Rat): Pregnant female rats were dosed from implantation through lactation to evaluate effects on the F1 generation's growth, development, and reproductive performance.

#### Conclusion

The non-clinical safety evaluation of **fosaprepitant**, supported by extensive data on its active moiety aprepitant, reveals a well-defined and favorable safety profile. Safety pharmacology and repeat-dose toxicity studies did not identify significant concerns. A comprehensive battery of genotoxicity tests was negative. Carcinogenicity findings with aprepitant in rodents have been identified and are included in the product labeling. Importantly, aprepitant demonstrated no adverse effects on fertility, embryo-fetal development, or pre- and post-natal development in animal models. Collectively, these non-clinical data provide robust support for the safety of **fosaprepitant** for its intended clinical use.

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